N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine
Description
“N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine” is an organic compound characterized by the presence of an acetyloxy group and a nitrophenyl group attached to an imine
Properties
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-7(12)15-10-6-8-3-2-4-9(5-8)11(13)14/h2-6H,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHFCXXSDCCLOA-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine” typically involves the condensation of an aldehyde with a primary amine in the presence of an acetic anhydride. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch Reactors: For controlled synthesis.
Continuous Flow Reactors: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amine group under suitable conditions.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
The compound has shown promising antibacterial properties, particularly against resistant strains of bacteria. Research indicates that derivatives containing nitrophenyl groups exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine have been tested for their ability to inhibit the growth of strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the formation of reactive intermediates that disrupt bacterial DNA synthesis, leading to cell death .
Case Studies
A study highlighted the synthesis of various nitro-containing compounds, including those with similar structural features to this compound. These compounds were evaluated for their antibacterial efficacy using methods such as the agar disc-diffusion technique. Results showed that many synthesized derivatives had potent activity against both S. aureus and E. coli, indicating a potential for developing new antibiotics .
Enzyme Inhibition
β-Glucuronidase Inhibition
Recent investigations into the compound's ability to inhibit specific enzymes have revealed its potential in therapeutic applications. Notably, studies have assessed its effect on β-glucuronidase, an enzyme involved in various biological processes, including drug metabolism and detoxification pathways. The findings suggest that metal complexes derived from this compound exhibit enhanced inhibitory activities compared to their non-complexed forms, indicating a synergistic effect when combined with metal ions .
Anticancer Properties
Antineoplastic Effects
The compound's structural characteristics position it as a candidate for anticancer research. Compounds with similar nitro-substituted amines have been documented for their kinase inhibitory activities, specifically targeting pathways involved in cancer progression such as VEGFR/KDR signaling . This suggests that this compound could be explored further for its potential in treating various cancers.
Summary of Applications
Mechanism of Action
The mechanism of action of “N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine” would depend on its specific application. Generally, it may interact with molecular targets through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor activity.
Chemical Reactions: Undergoing specific chemical reactions that lead to its desired effect.
Comparison with Similar Compounds
Similar Compounds
- N-(acetyloxy)-N-[(E)-(4-nitrophenyl)methylidene]amine
- N-(acetyloxy)-N-[(E)-(2-nitrophenyl)methylidene]amine
Uniqueness
“N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine” is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Biological Activity
N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and data.
Synthesis and Characterization
The synthesis of this compound typically involves a condensation reaction between an aldehyde and a primary amine in the presence of acetic anhydride. The reaction conditions often include:
- Solvent : Common solvents such as ethanol or methanol.
- Temperature : Conducted at room temperature or slightly elevated temperatures.
- Catalysts : Acid catalysts like hydrochloric or sulfuric acid may be utilized to enhance the reaction efficiency.
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Interaction : It may bind to enzymes, either inhibiting or activating their activity, which is crucial in metabolic pathways.
- Receptor Modulation : The compound can interact with various receptors, modulating their activity and influencing physiological responses.
- Redox Reactions : The nitro group in the structure can participate in redox reactions, contributing to its biological effects .
Antimicrobial Activity
Research indicates that nitro compounds, including this compound, exhibit a broad spectrum of antimicrobial activities. The nitro group is known to induce toxicity in microorganisms through redox reactions, leading to cell death. This compound has been studied for its potential against various pathogens, including:
- Bacteria : Effective against strains such as H. pylori and M. tuberculosis.
- Parasites : Demonstrated activity against certain parasitic infections .
Antioxidant Properties
Studies have shown that compounds with similar structures possess significant antioxidant capabilities. These properties can be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is crucial for preventing cellular damage and associated diseases .
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on specific enzymes. For instance, studies on urease inhibition have demonstrated that nitro-containing compounds can effectively reduce urease activity, which is significant in treating conditions like urease-related infections .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against H. pylori, M. tuberculosis | |
| Antioxidant | Scavenging free radicals | |
| Enzyme Inhibition | Urease inhibition |
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various nitro compounds, including this compound. Results indicated significant inhibition against S. aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics .
- Urease Inhibition : In a controlled laboratory setting, the compound showed promising results in inhibiting urease activity, which could be beneficial in managing infections caused by urease-producing bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
